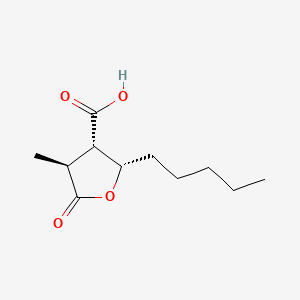
(2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid is a natural product found in Macrophomina phaseolina with data available.
Scientific Research Applications
1. Pseudopeptide Foldamers
A study by Tomasini et al. (2003) explores the use of a 2-oxo-1,3-oxazolidine-4-carboxylic acid as a building block for the construction of pseudopeptide foldamers. These foldamers have potential applications in a variety of fields due to their stable helical conformation stabilized by intramolecular hydrogen bonds (Tomasini et al., 2003).
2. Synthesis of Chiral γ-Aminobutyric Acid (GABA) Analogues
Papaioannou et al. (1991) conducted research on the synthesis of epimeric 3-amino-2-(carboxymethyl) oxolanes from N-tritylhomoserine lactone. These compounds are analogues of GABA and have implications in neuroscience and pharmacology (Papaioannou et al., 1991).
3. Enantiospecific Synthesis
Deschenaux et al. (1989) described the enantiospecific synthesis of 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, showcasing the versatility of such compounds in stereoselective synthesis, a critical aspect of drug development (Deschenaux et al., 1989).
4. Synthesis of Pyrrolizidine Alkaloids
Matsumoto et al. (1992) synthesized various stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, important in the study of pyrrolizidine alkaloids, which have significant biochemical and medicinal relevance (Matsumoto et al., 1992).
5. Synthesis of γ,γ-Disubstituted α- and β-Amino-butyrolactones
Brinkmann et al. (2000) used L-aspartic acid to synthesize a series of γ,γ-dimethyl and γ,γ-diphenyl substituted α- and β-amino-butyrolactones. This research highlights the application of such compounds in synthesizing complex amino acid derivatives (Brinkmann et al., 2000).
6. Enantiomers of 1-Methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic Acid
Piwowarczyk et al. (2008) studied enantiomers of a similar compound, demonstrating their potential as chiral resolving agents in stereoselective syntheses, crucial in pharmaceutical research (Piwowarczyk et al., 2008).
7. Microbiologically Produced Carboxylic Acids
Aurich et al. (2012) discuss the biotechnological production of oxo- and hydroxycarboxylic acids, including compounds like (2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid, emphasizing their role as building blocks in green chemistry (Aurich et al., 2012).
properties
CAS RN |
109667-12-1 |
|---|---|
Product Name |
(2S,3S,4S)-4-Methyl-5-oxo-2-pentyloxolane-3-carboxylic acid |
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2S,3S,4S)-4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-3-4-5-6-8-9(10(12)13)7(2)11(14)15-8/h7-9H,3-6H2,1-2H3,(H,12,13)/t7-,8-,9-/m0/s1 |
InChI Key |
VRNXAQRALVPTGJ-CIUDSAMLSA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@H]([C@@H](C(=O)O1)C)C(=O)O |
SMILES |
CCCCCC1C(C(C(=O)O1)C)C(=O)O |
Canonical SMILES |
CCCCCC1C(C(C(=O)O1)C)C(=O)O |
synonyms |
(-)-phaseolinic acid phaseolinic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



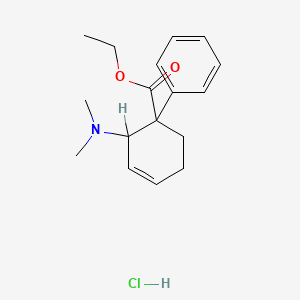
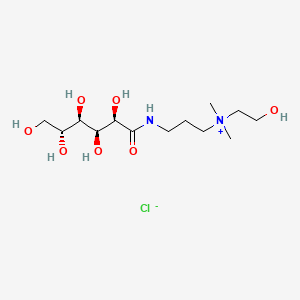
![[(17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] N-(dimethylamino)carbamate](/img/structure/B1198381.png)
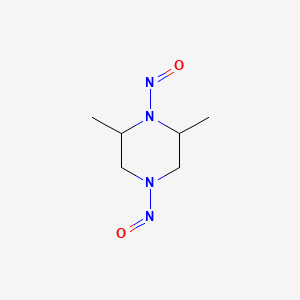
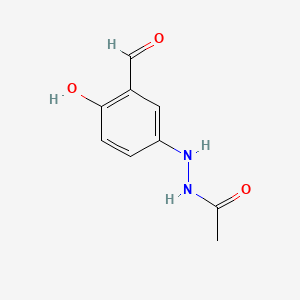
![9-Fluorobenzo[a]pyrene](/img/structure/B1198384.png)
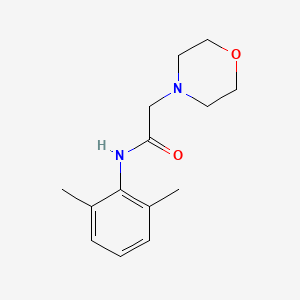
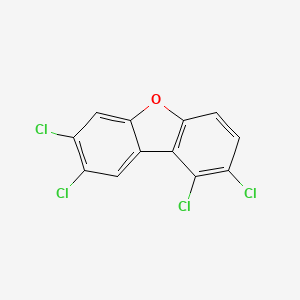
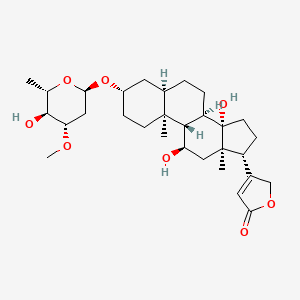
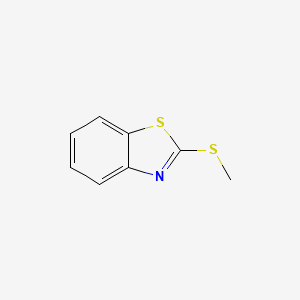
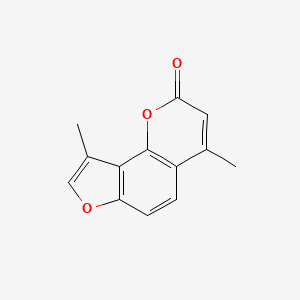
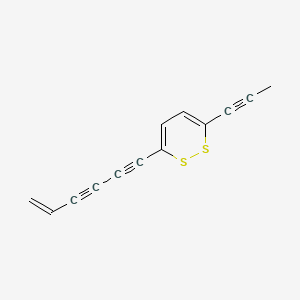

![1-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid](/img/structure/B1198398.png)